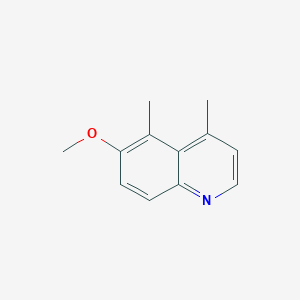
6-Methoxy-4,5-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxy-4,5-dimethylquinoline can be synthesized through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure . Transition-metal catalyzed methods, such as those using palladium or copper catalysts, are also employed to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis or transition-metal catalyzed reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-4,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Methoxy-4,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent sensors for zinc and chlorine.
Biology: The compound is involved in the development of inhibitors for bacterial DNA gyrase and topoisomerase.
Industry: The compound is used in the synthesis of metal-organic complexes that function as single-ion magnets.
Mécanisme D'action
The mechanism of action of 6-Methoxy-4,5-dimethylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a tubulin polymerization inhibitor, it binds to the tubulin protein, preventing microtubule formation and thus inhibiting cell division . In the case of DNA gyrase inhibitors, it interferes with the enzyme’s ability to supercoil DNA, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
- 6-Methoxyquinoline
- 6-Methylquinoline
Uniqueness
6-Methoxy-4,5-dimethylquinoline is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to serve as a versatile scaffold in drug design and other applications.
Propriétés
Numéro CAS |
827612-14-6 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
6-methoxy-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3 |
Clé InChI |
ZSSVTTRKVQLLAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=CC2=NC=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


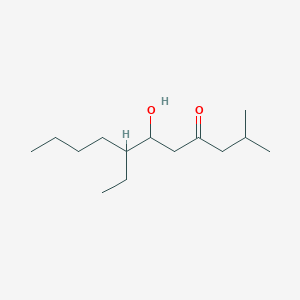
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
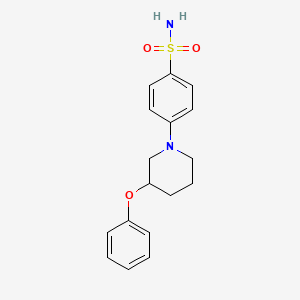
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
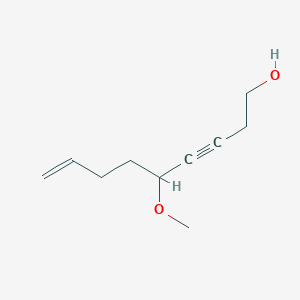


![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
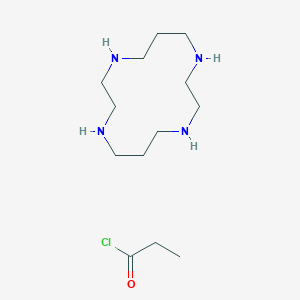
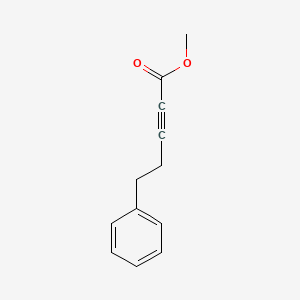
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
